

An In-depth Technical Guide to 4-Amino-N-cyclopropylbenzamide

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Compound of Interest

Compound Name: 4-Amino-N-cyclopropylbenzamide

Cat. No.: B1345124

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Amino-N-cyclopropylbenzamide**, a small molecule of interest within the broader class of aminobenzamides. While specific biological data and detailed experimental protocols for this exact compound are not extensively available in publicly accessible literature, this document summarizes its core physicochemical properties. Furthermore, it explores the known biological activities and experimental methodologies associated with structurally related N-cyclopropylbenzamide and 4-aminobenzamide derivatives to offer insights into its potential applications and areas for future investigation. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this chemical scaffold.

Core Compound Properties

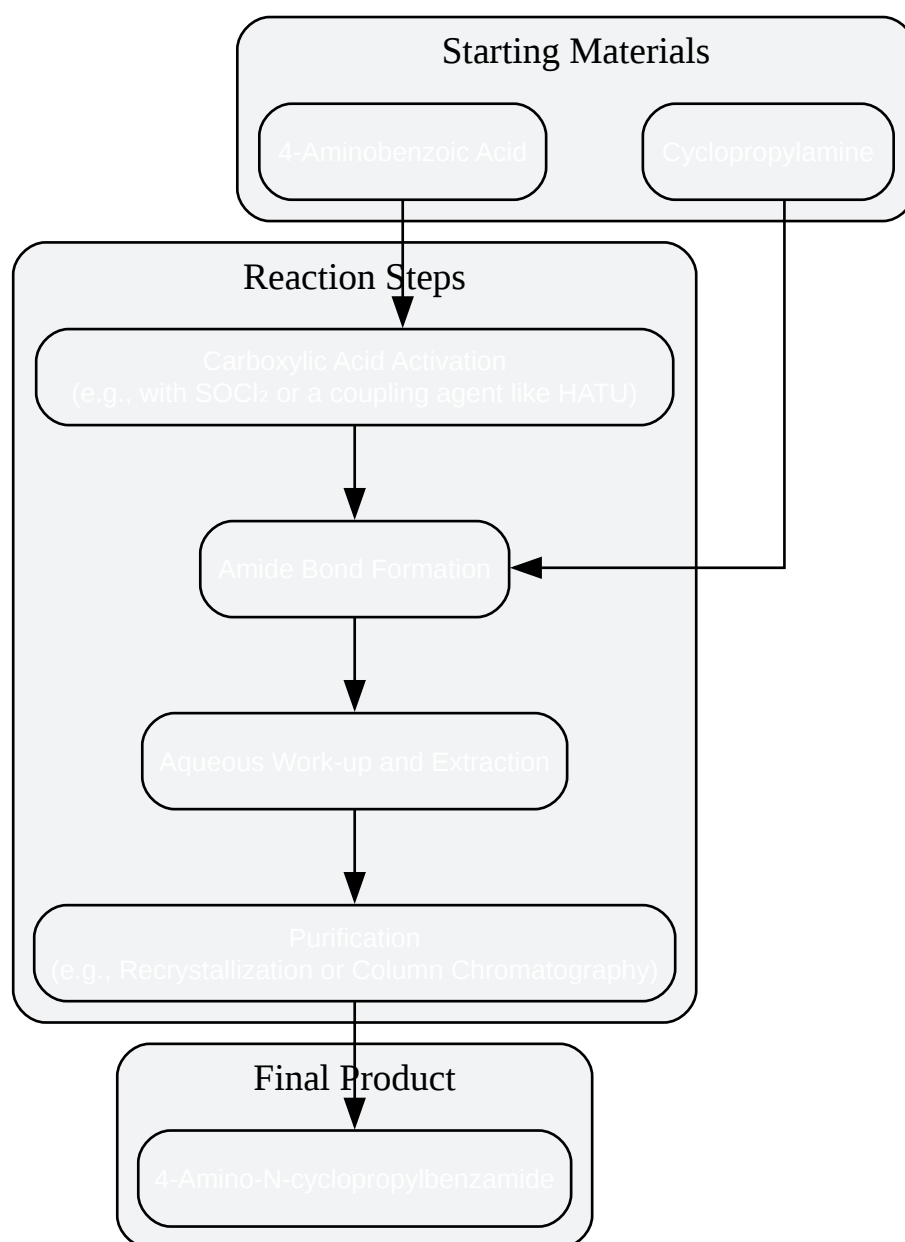
4-Amino-N-cyclopropylbenzamide is a chemical compound with the molecular formula $C_{10}H_{12}N_2O$. Its fundamental properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₂ N ₂ O	[1] [2] [3]
Molecular Weight	176.22 g/mol	[2] [4]
CAS Number	38681-77-5	[1] [2]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **4-Amino-N-cyclopropylbenzamide** is not readily available in the cited literature, the general synthesis of N-substituted benzamides can be approached through several established chemical routes. A common method involves the coupling of a carboxylic acid (4-aminobenzoic acid) with an amine (cyclopropylamine).

A generalized synthetic workflow is depicted below. This diagram illustrates the logical steps for a potential synthesis, not a specific published protocol.



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Caption: Generalized workflow for the synthesis of **4-Amino-N-cyclopropylbenzamide**.

Potential Biological Activities and Signaling Pathways (Based on Analogs)

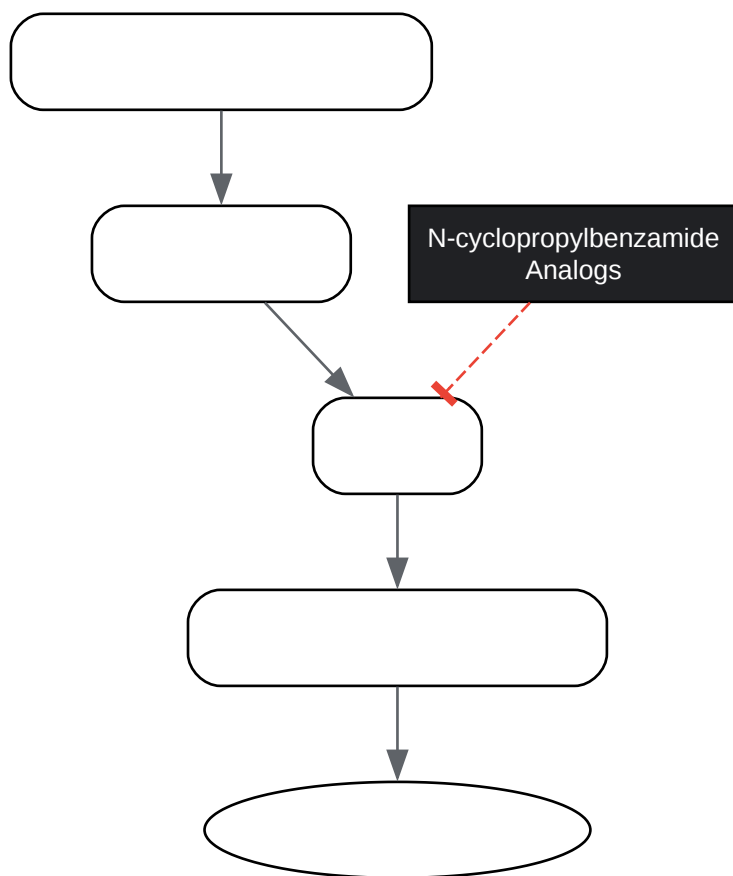
Direct evidence for the biological activity and mechanism of action of **4-Amino-N-cyclopropylbenzamide** is limited. However, the study of structurally similar compounds

provides valuable insights into its potential therapeutic applications.

Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK)

Hybrid molecules combining benzophenone and N-cyclopropyl-3-methylbenzamide moieties have been synthesized and evaluated as inhibitors of p38 mitogen-activated protein kinase (MAPK).[2] One particular compound from this series demonstrated potent p38 α MAPK inhibitory activity (IC_{50} = 0.027 μ M) and significant anti-inflammatory effects in THP-1 monocyte cells.[2] This suggests that the N-cyclopropylbenzamide scaffold could be a valuable component in the design of p38 MAPK inhibitors.

The p38 MAPK signaling pathway plays a crucial role in cellular responses to inflammatory cytokines and stress. Its inhibition is a therapeutic strategy for various inflammatory diseases.



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Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of related compounds.

Inhibition of DNA Methylation

Analogues of 4-Amino-N-(4-aminophenyl)benzamide have been investigated as inhibitors of DNA methyltransferases (DNMTs).[1] These enzymes are critical for epigenetic regulation, and their dysregulation is implicated in cancer. Certain derivatives of this class have shown inhibitory activity against human DNMT1 and DNMT3A and were able to induce the re-expression of a methylated reporter gene in leukemia cells.[1] This highlights the potential for the 4-aminobenzamide core structure to be incorporated into DNMT inhibitors.

Experimental Protocols for Analog Compounds

While specific protocols for **4-Amino-N-cyclopropylbenzamide** are not available, the following methodologies have been used for the evaluation of related compounds and could be adapted for future studies.

p38 α MAPK Inhibition Assay (for N-cyclopropylbenzamide-benzophenone hybrids)

A representative experimental workflow for assessing p38 MAPK inhibition is outlined below.



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Caption: Experimental workflow for a p38 MAPK inhibition assay.

Methodology: The inhibitory activity against p38 α MAPK can be determined using a kinase assay. The enzyme is typically incubated with the test compound and ATP, followed by the addition of a substrate such as ATF2. The extent of substrate phosphorylation is then quantified, often using an antibody-based detection method like ELISA or a fluorescent readout. The results are used to calculate the half-maximal inhibitory concentration (IC₅₀).

Conclusion and Future Directions

4-Amino-N-cyclopropylbenzamide presents a chemical scaffold with potential for biological activity, drawing from the known properties of related N-cyclopropylbenzamides and 4-aminobenzamides. The exploration of this compound as a potential inhibitor of p38 MAPK or DNA methyltransferases could be a fruitful area of research. Future work should focus on developing a robust synthetic route, followed by a comprehensive biological screening campaign to elucidate its specific molecular targets and therapeutic potential. The experimental frameworks outlined in this guide for analogous compounds provide a solid starting point for such investigations.

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